molecular formula C10H18O B14322328 2,6-Dimethylocta-2,7-dien-4-ol CAS No. 103982-47-4

2,6-Dimethylocta-2,7-dien-4-ol

Cat. No.: B14322328
CAS No.: 103982-47-4
M. Wt: 154.25 g/mol
InChI Key: GVHRVLICSWMZIG-UHFFFAOYSA-N
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Description

2,6-Dimethylocta-2,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and an alcohol, commonly found in essential oils of various plants. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry. It is also referred to as geraniol, which is a primary component of rose oil and palmarosa oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylocta-2,7-dien-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine, resulting in the formation of thioacetates. These thioacetates can then be reduced to thiols, which are further converted into disulphides .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process includes steam distillation followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,7-dien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,6-Dimethylocta-2,7-dien-4-ol is similar to other monoterpenoids such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its widespread occurrence in nature, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

103982-47-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-dimethylocta-2,7-dien-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,9-11H,1,7H2,2-4H3

InChI Key

GVHRVLICSWMZIG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=C(C)C)O)C=C

Origin of Product

United States

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